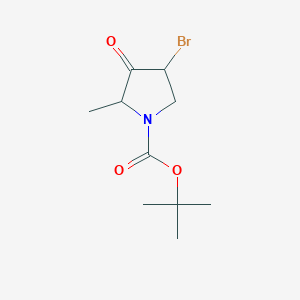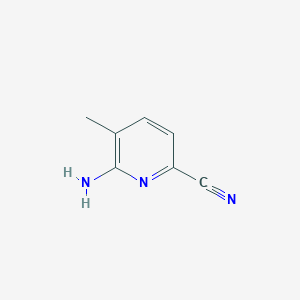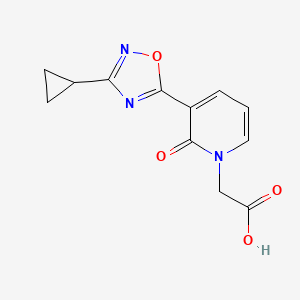
2-(3-methylpiperidin-1-yl)-N-(2,4,6-trichlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4,6-triclorofenil)-2-(3-metilpiperidin-1-il)acetamida es un compuesto orgánico sintético que pertenece a la clase de las acetamidas. Los compuestos de esta clase se utilizan a menudo en diversos campos como productos farmacéuticos, agroquímicos y ciencia de materiales debido a sus diversas propiedades químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(2,4,6-triclorofenil)-2-(3-metilpiperidin-1-il)acetamida generalmente implica la reacción de 2,4,6-tricloroanilina con cloruro de 2-(3-metilpiperidin-1-il)acetilo. La reacción generalmente se lleva a cabo en presencia de una base como la trietilamina para neutralizar el ácido clorhídrico formado durante la reacción. Las condiciones de reacción pueden incluir:
- Solvente: Diclorometano u otro solvente orgánico adecuado
- Temperatura: Temperatura ambiente a reflujo
- Tiempo: Varias horas a toda la noche
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente involucrarían rutas sintéticas similares, pero a mayor escala. El proceso se optimizaría para rendimiento, pureza y rentabilidad. Esto podría incluir el uso de reactores de flujo continuo, sistemas automatizados y técnicas de purificación rigurosas, como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(2,4,6-triclorofenil)-2-(3-metilpiperidin-1-il)acetamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar los N-óxidos correspondientes.
Reducción: Las reacciones de reducción pueden conducir a la formación de aminas u otros derivados reducidos.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el anillo triclorofenilo.
Reactivos y condiciones comunes
Oxidación: Reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico (m-CPBA) en condiciones suaves.
Reducción: Reactivos como el hidruro de aluminio y litio (LiAlH4) o la hidrogenación catalítica.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Productos principales
Los principales productos formados a partir de estas reacciones dependerían de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación podría producir N-óxidos, mientras que la reducción podría producir aminas.
Aplicaciones Científicas De Investigación
Química: Se utiliza como intermedio en la síntesis de moléculas más complejas.
Biología: Puede servir como un compuesto de herramienta en estudios bioquímicos.
Industria: Podría utilizarse en el desarrollo de nuevos materiales o agroquímicos.
Mecanismo De Acción
El mecanismo de acción de N-(2,4,6-triclorofenil)-2-(3-metilpiperidin-1-il)acetamida dependería de su aplicación específica. En un contexto biológico, podría interactuar con objetivos moleculares específicos como enzimas o receptores, modulando su actividad. Las vías involucradas estarían determinadas por la naturaleza de estas interacciones y los sistemas biológicos en los que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos similares
2-(3-metilpiperidin-1-il)-N-fenilacetamida: Estructura similar, pero sin la sustitución tricloro.
N-(2,4,6-triclorofenil)acetamida: Carece del anillo piperidina.
Unicidad
N-(2,4,6-triclorofenil)-2-(3-metilpiperidin-1-il)acetamida es único debido a la presencia tanto del anillo piperidina como del grupo triclorofenilo, lo que puede conferir propiedades químicas y biológicas distintas en comparación con sus análogos.
Propiedades
Fórmula molecular |
C14H17Cl3N2O |
|---|---|
Peso molecular |
335.7 g/mol |
Nombre IUPAC |
2-(3-methylpiperidin-1-yl)-N-(2,4,6-trichlorophenyl)acetamide |
InChI |
InChI=1S/C14H17Cl3N2O/c1-9-3-2-4-19(7-9)8-13(20)18-14-11(16)5-10(15)6-12(14)17/h5-6,9H,2-4,7-8H2,1H3,(H,18,20) |
Clave InChI |
FIBOEJDOGBAJLL-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCN(C1)CC(=O)NC2=C(C=C(C=C2Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Difluoromethoxy)-4-mercaptobenzo[d]oxazole](/img/structure/B11783500.png)
![3-methyl-N-[(Z)-(5-methylfuran-2-yl)methylideneamino]-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B11783506.png)





![(1R,3S,5R)-2-((2R)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B11783550.png)






